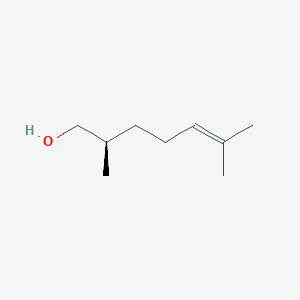
(2R)-2,6-Dimethylhept-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,6-Dimethylhept-5-en-1-ol is an organic compound characterized by its unique structure, which includes a heptane backbone with two methyl groups and an alcohol functional group. This compound is notable for its chirality, with the (2R) configuration indicating the specific spatial arrangement of its atoms. It is often used in various chemical syntheses and has applications in different fields due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,6-Dimethylhept-5-en-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral borane complex. This reaction is carried out under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, often employing advanced catalytic systems and continuous flow reactors to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (2R)-2,6-Dimethylhept-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the alcohol to a halide.
Major Products:
Oxidation: Formation of 2,6-dimethylhept-5-enal or
Biological Activity
(2R)-2,6-Dimethylhept-5-en-1-ol is a chiral organic compound belonging to the family of aliphatic alcohols. Its unique structure, characterized by a double bond and two methyl groups, contributes to its distinct biological activity. This article explores its interactions with biological systems, potential therapeutic applications, and toxicity assessments.
Chemical Structure and Properties
The molecular formula of this compound is C9H18O, with a specific stereochemistry that influences its biological interactions. The compound features a double bond between the fifth and sixth carbon atoms, which enhances its reactivity in biochemical processes.
| Property | Value |
|---|---|
| Molecular Weight | 142.24 g/mol |
| Boiling Point | 164 °C |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Enzyme Interactions
Studies indicate that this compound may influence enzyme activity through competitive inhibition or substrate mimicry. Its structural similarity to natural substrates allows it to interact with various enzymes, potentially modulating metabolic pathways.
Receptor Binding
Preliminary research suggests that this compound may bind to specific receptors involved in neurotransmission and hormonal regulation. This binding could lead to physiological effects such as altered neurotransmitter release or modulation of hormonal responses.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, indicating potential use as a natural preservative or therapeutic agent.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in cellular models of neurodegeneration. The compound was shown to reduce oxidative stress markers and promote cell survival in neuronal cultures exposed to toxic agents.
Toxicological Assessment
A scoping review of non-nicotine e-cigarette constituents highlighted the potential health risks associated with inhalation exposure to compounds like this compound. Toxicity assessments indicated that the compound may exhibit irritant properties when inhaled or ingested, necessitating further investigation into safe usage levels .
Properties
CAS No. |
945676-52-8 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2R)-2,6-dimethylhept-5-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h5,9-10H,4,6-7H2,1-3H3/t9-/m1/s1 |
InChI Key |
WFZFXUZFKAOTRR-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)CO |
Canonical SMILES |
CC(CCC=C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















